Methyl 4-(trifluoromethyl)benzoate

Description

Properties

IUPAC Name |

methyl 4-(trifluoromethyl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7F3O2/c1-14-8(13)6-2-4-7(5-3-6)9(10,11)12/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAZWXPJOOFSNLB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7F3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60334353 | |

| Record name | Methyl 4-(trifluoromethyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60334353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2967-66-0 | |

| Record name | Methyl 4-(trifluoromethyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60334353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 4-(trifluoromethyl)benzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to Methyl 4-(trifluoromethyl)benzoate: A Cornerstone Intermediate in Modern Chemistry

Abstract

Methyl 4-(trifluoromethyl)benzoate, identified by CAS Number 2967-66-0 , is a pivotal chemical intermediate that has garnered significant attention in the fields of medicinal chemistry, organic synthesis, and materials science.[1][2][3] Its structure, which combines a benzoate core with a methyl ester and a para-substituted trifluoromethyl group, offers a unique confluence of reactivity and physicochemical properties. The trifluoromethyl (-CF3) moiety, in particular, imparts enhanced metabolic stability, lipophilicity, and binding selectivity when incorporated into bioactive molecules, making this compound an invaluable building block for drug discovery.[4] This guide provides an in-depth analysis of its properties, synthesis, applications, and handling protocols, designed for researchers and development professionals who utilize fluorinated compounds to drive innovation.

Compound Identification and Physicochemical Properties

Accurate identification is the foundation of reproducible science. Methyl 4-(trifluoromethyl)benzoate is unambiguously defined by a set of unique identifiers and characterized by its distinct physical properties.

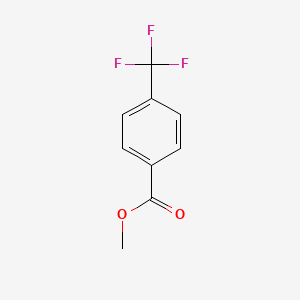

Caption: Core chemical structure and primary identifiers for Methyl 4-(trifluoromethyl)benzoate.

The compound's physical and chemical characteristics are summarized below, providing essential data for experimental design and process optimization.

| Property | Value | Source |

| CAS Number | 2967-66-0 | [2][5] |

| Molecular Formula | C9H7F3O2 | [1][2][6] |

| Molecular Weight | 204.15 g/mol | [6] |

| Appearance | Clear colorless to pale yellow liquid | [1] |

| Density | 1.268 g/mL at 25 °C | [5] |

| Melting Point | 13-14 °C | [2][5] |

| Boiling Point | 94-95 °C at 21 mmHg | [5] |

| Refractive Index (n20/D) | 1.451 | |

| Flash Point | 82 °C (179.6 °F) - closed cup |

The Scientific Rationale: Impact of the Trifluoromethyl Group

The utility of Methyl 4-(trifluoromethyl)benzoate stems directly from the profound electronic influence of the -CF3 group. In drug development, the strategic replacement of a methyl (-CH3) or chloro (-Cl) group with a trifluoromethyl (-CF3) group is a well-established technique to optimize a drug candidate's profile.[4]

-

Metabolic Stability: The carbon-fluorine bond is one of the strongest in organic chemistry.[4] This high bond energy makes the -CF3 group exceptionally resistant to metabolic degradation, particularly oxidative processes mediated by cytochrome P450 enzymes. By incorporating this group, chemists can block potential metabolic hotspots on an aromatic ring, thereby increasing the compound's in vivo half-life.[4]

-

Enhanced Lipophilicity: The -CF3 group significantly increases the lipophilicity (fat-solubility) of a molecule. This property is crucial for enhancing a drug's ability to cross cellular membranes and reach its target site of action.[4]

-

Binding Affinity: As a strong electron-withdrawing group, the -CF3 moiety alters the electronic distribution of the aromatic ring, which can influence how a molecule interacts with its biological target. This can lead to improved binding selectivity and potency.

Caption: Influence of the trifluoromethyl group on molecular properties and outcomes.

Core Applications in Research and Development

Methyl 4-(trifluoromethyl)benzoate is not an end-product but a versatile intermediate. Its value lies in its ability to be transformed into a wide array of more complex molecules.

-

Medicinal Chemistry: It is a key starting material for synthesizing novel drug candidates.[7] The ester can be hydrolyzed to the corresponding carboxylic acid, converted to an amide, or reduced to an alcohol, providing multiple pathways to diverse molecular scaffolds.

-

Organic Synthesis: The compound serves as a powerful tool for introducing the 4-(trifluoromethyl)benzoyl moiety into larger molecules.[3][7] Its predictable reactivity makes it a reliable component in multi-step synthetic routes.

-

Fluorinated Compound Development: It is a fundamental building block for creating advanced fluorinated materials, such as polymers and specialty chemicals, where chemical stability and unique electronic properties are desired.[3][7]

Synthesis and Reactivity Overview

A common and straightforward method for preparing Methyl 4-(trifluoromethyl)benzoate is the Fischer esterification of 4-(trifluoromethyl)benzoic acid with methanol, typically under acidic catalysis.

Caption: Conceptual workflow for the Fischer esterification synthesis pathway.

The ester functionality is the primary site of reactivity. It can readily undergo nucleophilic acyl substitution, allowing for transformations such as:

-

Saponification (Hydrolysis): Conversion back to 4-(trifluoromethyl)benzoic acid using a base like NaOH or KOH.

-

Aminolysis: Reaction with amines to form the corresponding amides.

-

Reduction: Reduction to 4-(trifluoromethyl)benzyl alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Experimental Protocol: Saponification to 4-(Trifluoromethyl)benzoic Acid

This protocol provides a self-validating workflow for the hydrolysis of the title compound, a common subsequent step in a synthetic pathway.

Objective: To convert Methyl 4-(trifluoromethyl)benzoate to 4-(trifluoromethyl)benzoic acid with high purity.

Materials:

-

Methyl 4-(trifluoromethyl)benzoate (1.0 eq)

-

Methanol (MeOH)

-

Sodium Hydroxide (NaOH) (1.5 eq)

-

Deionized Water

-

Hydrochloric Acid (HCl), concentrated

-

Ethyl Acetate

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO4)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve Methyl 4-(trifluoromethyl)benzoate (e.g., 5.0 g, 24.5 mmol) in methanol (50 mL).

-

Base Addition: In a separate beaker, dissolve sodium hydroxide (1.47 g, 36.75 mmol) in deionized water (20 mL). Add the NaOH solution to the flask.

-

Reflux: Heat the reaction mixture to reflux (approx. 65-70°C) and maintain for 2-4 hours. The progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up (Quenching & Acidification): Cool the mixture to room temperature. Remove the methanol under reduced pressure using a rotary evaporator. Add deionized water (50 mL) to the residue. Slowly acidify the aqueous solution to pH ~2 by adding concentrated HCl dropwise in an ice bath. A white precipitate (the product) should form.

-

Extraction: Extract the product from the aqueous layer with ethyl acetate (3 x 50 mL).

-

Washing: Combine the organic layers and wash with brine (1 x 50 mL).

-

Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purification & Validation: Recrystallize the crude solid from a suitable solvent system (e.g., hexanes/ethyl acetate) to obtain pure 4-(trifluoromethyl)benzoic acid. The identity and purity of the product should be confirmed by 1H NMR, 13C NMR, and melting point analysis, which should match literature values.

Safety and Handling

Proper handling is essential due to the compound's hazardous properties.

-

GHS Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[6]

-

Precautionary Measures:

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[8]

-

Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side-shields or goggles, and a lab coat.[8] For operations with a risk of inhalation, a suitable respirator should be used.

-

Handling: Avoid contact with skin, eyes, and clothing.[8] Avoid breathing vapors or mist.[8] Keep away from heat, sparks, and open flames.[8][9]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place away from incompatible materials such as strong oxidizing agents, bases, and reducing agents.[8]

-

Conclusion

Methyl 4-(trifluoromethyl)benzoate (CAS: 2967-66-0) is more than just a chemical; it is an enabling tool for scientific advancement. Its unique trifluoromethyl group provides a reliable method for instilling desirable properties like metabolic stability and enhanced lipophilicity into new molecules. For professionals in drug discovery and materials science, a thorough understanding of this intermediate's properties, reactivity, and handling is critical for leveraging its full potential in the development of next-generation products.

References

-

INDOFINE Chemical Company. METHYL-4-(TRIFLUOROMETHYL)BENZOATE. [Link]

-

PubChem, National Center for Biotechnology Information. Methyl 4-(trifluoromethyl)benzoate. [Link]

-

ChemBK. Methyl 4-(trifluoromethyl)benzoate. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Methyl 4-(trifluoromethyl)benzoate: A Key Intermediate for Advanced Synthesis and Pharmaceutical Development. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Advancing Organic Synthesis with Methyl 4-(trifluoromethyl)benzoate: A Versatile Intermediate. [Link]

-

MDPI. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. [Link]

Sources

- 1. Methyl 4-(trifluoromethyl)benzoate, 98% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 2. METHYL-4-(TRIFLUOROMETHYL)BENZOATE | 2967-66-0 | INDOFINE Chemical Company [indofinechemical.com]

- 3. nbinno.com [nbinno.com]

- 4. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design | MDPI [mdpi.com]

- 5. chembk.com [chembk.com]

- 6. Methyl 4-(trifluoromethyl)benzoate | C9H7F3O2 | CID 520447 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. nbinno.com [nbinno.com]

- 8. fishersci.com [fishersci.com]

- 9. assets.thermofisher.com [assets.thermofisher.com]

An In-depth Technical Guide to the Physical Properties of Methyl 4-(trifluoromethyl)benzoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-(trifluoromethyl)benzoate is a vital chemical intermediate, widely utilized in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1][2] Its significance stems from the presence of the trifluoromethyl group, which imparts unique electronic properties, enhances thermal stability, and improves chemical resistance in target molecules.[1] This guide provides a comprehensive overview of the core physical properties of Methyl 4-(trifluoromethyl)benzoate, offering a foundation for its effective application in research and development.

Molecular Structure and Identification

A clear understanding of the molecular structure is fundamental to interpreting its physical and chemical behavior.

Caption: Workflow for Melting Point Determination.

Protocol:

-

Sample Preparation: A small amount of solid Methyl 4-(trifluoromethyl)benzoate is placed on a watch glass and finely powdered.

-

Loading: The powdered sample is packed into a capillary tube to a height of 2-4 mm.

-

Measurement: The capillary tube is placed in a calibrated melting point apparatus. The sample is heated rapidly to a temperature approximately 10°C below the expected melting point (13-14°C).[3][4] Subsequently, the heating rate is reduced to 1-2°C per minute.

-

Observation: The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded. This range is the melting point. For a pure substance, this range should be narrow.

Boiling Point Determination under Reduced Pressure

Given its relatively high boiling point at atmospheric pressure, distillation under reduced pressure is the preferred method for purification and boiling point determination.

Protocol:

-

Apparatus Setup: A distillation apparatus is assembled, including a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask. The system is connected to a vacuum pump with a manometer to monitor the pressure.

-

Sample Introduction: The liquid sample is placed in the round-bottom flask along with boiling chips or a magnetic stir bar to ensure smooth boiling.

-

Distillation: The system is evacuated to the desired pressure (e.g., 10 or 21 mmHg).[3][4] The flask is then heated gently.

-

Measurement: The temperature is recorded when the liquid is boiling and a steady stream of condensate is collected in the receiving flask. This temperature is the boiling point at that specific pressure.

Spectroscopic Data

Spectroscopic analysis is essential for structural elucidation and confirmation.

-

¹H NMR (400 MHz, CDCl₃): δ 8.14 (d, J = 8.0 Hz, 2H), 7.68 (d, J = 8.0 Hz, 2H), 3.94 (s, 3H) ppm. [5]* ¹³C NMR (100 MHz, CDCl₃): δ 165.9, 134.5 (q, J = 33 Hz), 133.5, 130.1, 125.5 (q, J = 4 Hz), 123.8 (q, J = 271 Hz), 52.6 ppm. [5]* ¹⁹F NMR (376 MHz, CDCl₃): δ -63.21 (s, 3F) ppm. [5]* Infrared (IR) Spectroscopy: Characteristic peaks include those for C=O stretching of the ester, C-F stretching of the trifluoromethyl group, and aromatic C-H stretching. [6]

Safety and Handling

Methyl 4-(trifluoromethyl)benzoate is a combustible liquid and can cause skin and serious eye irritation. [3]It may also cause respiratory irritation. [3][7] Precautions:

-

Handle in a well-ventilated area, preferably in a chemical fume hood. [7][8]* Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. [7]* Keep away from heat, sparks, and open flames. [7][9]* Store in a tightly closed container in a dry, cool, and well-ventilated place. [4][7]

Conclusion

This technical guide has detailed the key physical properties of Methyl 4-(trifluoromethyl)benzoate, providing essential data and methodologies for its application in a research and development setting. A thorough understanding of these properties is paramount for ensuring the safety, efficiency, and success of synthetic endeavors involving this versatile chemical intermediate.

References

-

ChemBK. (2024, April 9). Methyl 4-(trifluoromethyl)benzoate. Retrieved from [Link]

- Supporting Information for a scientific publication. (n.d.). NMR Spectra.

-

PubChem. (n.d.). Methyl 4-(trifluoromethyl)benzoate. Retrieved from [Link]

- CymitQuimica. (2024, December 19). Safety Data Sheet. (This is a general safety data sheet provider, specific link to the compound was not available).

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Advancing Organic Synthesis with Methyl 4-(trifluoromethyl)benzoate: A Versatile Intermediate. Retrieved from [Link]

- Combi-Blocks. (2023, January 2). Safety Data Sheet. (This is a general safety data sheet provider, specific link to the compound was not available).

-

NINGBO INNO PHARMCHEM CO.,LTD. (2025, December 28). Methyl 4-(trifluoromethyl)benzoate: A Key Intermediate for Advanced Synthesis and Pharmaceutical Development. Retrieved from [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. Methyl 4-(trifluoromethyl)benzoate, 98% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 4. chembk.com [chembk.com]

- 5. rsc.org [rsc.org]

- 6. Methyl 4-(trifluoromethyl)benzoate | C9H7F3O2 | CID 520447 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. fishersci.com [fishersci.com]

- 8. static.cymitquimica.com [static.cymitquimica.com]

- 9. assets.thermofisher.com [assets.thermofisher.com]

An In-depth Technical Guide to Methyl 4-(trifluoromethyl)benzoate: A Cornerstone Intermediate for Advanced Synthesis

This guide provides an in-depth exploration of Methyl 4-(trifluoromethyl)benzoate, a pivotal chemical intermediate in modern organic synthesis and drug discovery. We will move beyond a simple recitation of facts to delve into the causality behind its synthesis, the logic of its analytical characterization, and the strategic rationale for its application in developing next-generation pharmaceuticals and advanced materials. This document is intended for researchers, chemists, and drug development professionals who require a comprehensive understanding of this versatile building block.

Core Molecular Identity and Physicochemical Profile

Methyl 4-(trifluoromethyl)benzoate, also known by its IUPAC name methyl 4-(trifluoromethyl)benzoate, is an ester recognized for the unique electronic properties conferred by the trifluoromethyl (-CF3) group.[1] This substituent is a powerful modulator of a molecule's physicochemical characteristics, making this compound a valuable starting point for complex syntheses.[2]

The structure consists of a central benzene ring substituted at the 1- and 4- (para) positions with a methyl ester group (-COOCH₃) and a trifluoromethyl group (-CF₃), respectively.

Caption: Chemical structure of Methyl 4-(trifluoromethyl)benzoate.

The compound's key identifiers and properties are summarized below for rapid reference.

| Property | Value | Reference(s) |

| IUPAC Name | methyl 4-(trifluoromethyl)benzoate | [3] |

| CAS Number | 2967-66-0 | [3][4] |

| Molecular Formula | C₉H₇F₃O₂ | [3][4] |

| Molecular Weight | 204.15 g/mol | [3] |

| Appearance | Clear colorless to light yellow liquid | [1][5] |

| Melting Point | 13-14 °C | [4][5] |

| Boiling Point | 94-95 °C at 21 mmHg | [4][5] |

| Density | 1.268 g/mL at 25 °C | [4][5] |

| Refractive Index (n20/D) | 1.451 | [4][5] |

| SMILES | COC(=O)C1=CC=C(C=C1)C(F)(F)F | [3][5] |

| InChIKey | VAZWXPJOOFSNLB-UHFFFAOYSA-N | [3][5] |

Synthesis and Purification: A Protocol Built on Chemical Principles

The most common and reliable laboratory-scale synthesis of Methyl 4-(trifluoromethyl)benzoate is the Fischer esterification of 4-(trifluoromethyl)benzoic acid with methanol. This acid-catalyzed reaction is an equilibrium process, and the protocol is designed to drive the reaction toward the product.

Principle of the Reaction: The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid by a strong acid catalyst (e.g., H₂SO₄). This protonation activates the carbonyl carbon, making it more electrophilic and susceptible to nucleophilic attack by the hydroxyl group of methanol. A tetrahedral intermediate is formed, which then eliminates a molecule of water to yield the protonated ester. Final deprotonation regenerates the acid catalyst and provides the desired ester product.

Caption: General workflow for the Fischer esterification synthesis.

Detailed Experimental Protocol

-

Reactor Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-(trifluoromethyl)benzoic acid (19.0 g, 0.1 mol).

-

Reagent Addition: Add an excess of methanol (100 mL). The large excess of methanol serves both as a reactant and a solvent, shifting the reaction equilibrium towards the product side according to Le Châtelier's principle.

-

Catalyst Introduction: While stirring, carefully and slowly add concentrated sulfuric acid (2 mL) to the mixture. This addition is exothermic and must be done with caution. The sulfuric acid is the catalyst essential for protonating the carboxylic acid.

-

Reaction Execution: Heat the mixture to a gentle reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting carboxylic acid is consumed.

-

Work-up and Neutralization: After cooling to room temperature, slowly pour the reaction mixture into 200 mL of ice-cold water. Neutralize the excess acid by carefully adding a saturated solution of sodium bicarbonate until effervescence ceases.

-

Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL). The ester is significantly more soluble in the organic phase.

-

Purification: Combine the organic layers and wash with brine (50 mL). Dry the organic phase over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Final Isolation: The crude product is purified by vacuum distillation (boiling point: 94-95 °C at 21 mmHg) to yield a clear, colorless liquid.[4]

Analytical Characterization: The Molecular Fingerprint

Confirming the identity and purity of the synthesized Methyl 4-(trifluoromethyl)benzoate is a critical, self-validating step. Each analytical technique provides a unique piece of structural evidence.

| Technique | Expected Result | Rationale |

| ¹H NMR | δ ~8.14 (d, 2H), ~7.68 (d, 2H), ~3.94 (s, 3H) ppm.[6] | The two doublets correspond to the aromatic protons on the benzene ring, split by each other. The singlet at ~3.94 ppm represents the three equivalent protons of the methyl ester group. The integration (2:2:3) confirms the proton ratio. |

| ¹³C NMR | δ ~165.9, ~134.5 (q), ~133.5, ~130.1, ~125.5 (q), ~123.8 (q), ~52.6 ppm.[6] | Key signals include the ester carbonyl (~165.9 ppm) and the methyl carbon (~52.6 ppm). The aromatic carbons show characteristic shifts, with the carbons attached to or near the -CF₃ group appearing as quartets due to C-F coupling. |

| ¹⁹F NMR | δ ~-63.21 (s, 3F) ppm.[6] | A single, sharp peak confirms the presence of the three equivalent fluorine atoms of the trifluoromethyl group. This technique is highly specific and sensitive for fluorinated compounds. |

| IR Spec. | ~1720-1740 cm⁻¹ (C=O stretch), ~1250-1300 cm⁻¹ (C-O stretch), ~1100-1200 cm⁻¹ (C-F stretch). | The strong absorption band for the ester carbonyl (C=O) is characteristic. The C-O and strong C-F stretching bands further confirm the key functional groups. |

| Mass Spec. | Molecular Ion (M⁺) at m/z = 204.[3] Key fragments: m/z = 173 ([M-OCH₃]⁺), m/z = 145 ([M-COOCH₃]⁺). | The molecular ion peak confirms the molecular weight of the compound. The fragmentation pattern, showing the loss of the methoxy group and the entire methyl ester group, is consistent with the proposed structure and provides corroborating evidence of its identity. |

Core Applications in Synthesis and Drug Discovery

Methyl 4-(trifluoromethyl)benzoate is not an end product but a versatile intermediate. Its value lies in the synthetic handles it possesses—the ester and the trifluoromethylated ring—which allow for diverse chemical transformations.

Caption: Role as a versatile intermediate for diverse chemical pathways.

1. Medicinal Chemistry: The trifluoromethyl group is a bioisostere of a methyl group but with profoundly different electronic properties. It is strongly electron-withdrawing and highly lipophilic. Introducing a -CF₃ group into a drug candidate can enhance metabolic stability by blocking sites susceptible to oxidative metabolism, improve binding affinity to target proteins through favorable interactions, and increase membrane permeability, thereby improving oral bioavailability. Methyl 4-(trifluoromethyl)benzoate serves as a readily available starting material to incorporate this crucial pharmacophore into novel drug candidates.[2]

2. Organic Synthesis and Materials Science: The ester functionality can be easily hydrolyzed to the corresponding carboxylic acid, converted to amides, or reduced to a benzyl alcohol. These transformations open up a vast chemical space for creating more complex molecules.[2] The aromatic ring can undergo further electrophilic substitution, allowing for the synthesis of multi-substituted benzene derivatives used in the manufacturing of specialty chemicals, polymers, and advanced materials where properties like thermal stability and chemical resistance are desired.[2]

Safety, Handling, and Storage

As a laboratory chemical, proper handling of Methyl 4-(trifluoromethyl)benzoate is mandatory to ensure user safety.

-

Hazard Identification: The compound is classified as a skin, eye, and respiratory irritant.[3][5]

-

Recommended Precautions:

-

P261 & P271: Avoid breathing mist/vapors/spray and use only outdoors or in a well-ventilated area.[7]

-

P280: Wear protective gloves, protective clothing, and eye/face protection.[7]

-

P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[7]

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[7]

-

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[7] Keep away from strong oxidizing agents and bases.[7]

This guide provides a foundational yet comprehensive overview for professionals. The true utility of Methyl 4-(trifluoromethyl)benzoate is realized through its creative and strategic application in synthesis, a testament to the power of well-designed chemical building blocks.

References

The Strategic Deployment of Methyl 4-(trifluoromethyl)benzoate in Modern Medicinal Chemistry

A Technical Guide for Drug Discovery and Development Professionals

Authored by: A Senior Application Scientist

Abstract

The strategic incorporation of fluorine-containing moieties is a cornerstone of modern medicinal chemistry, profoundly influencing the pharmacokinetic and pharmacodynamic profiles of therapeutic agents. Among the most impactful of these is the trifluoromethyl (CF₃) group, prized for its ability to enhance metabolic stability, modulate lipophilicity, and improve target binding affinity. This technical guide provides an in-depth exploration of Methyl 4-(trifluoromethyl)benzoate, a critical building block that serves as a versatile precursor for introducing the valuable 4-(trifluoromethyl)phenyl scaffold into novel drug candidates. We will dissect the rationale behind its use, provide detailed synthetic protocols for its conversion into key intermediates, and showcase its application in the generation of bioactive molecules, with a particular focus on the synthesis of novel cholinesterase inhibitors.

The Trifluoromethyl Group: A Privileged Motif in Drug Design

The trifluoromethyl group has emerged as a "privileged" functional group in drug discovery for several compelling reasons.[1][2] Its unique electronic and steric properties impart significant advantages to a parent molecule:

-

Enhanced Metabolic Stability: The carbon-fluorine bond is one of the strongest in organic chemistry, making the CF₃ group exceptionally resistant to metabolic degradation by cytochrome P450 enzymes.[1] This often leads to a longer drug half-life, reduced patient dosing frequency, and improved compliance.[1][3]

-

Increased Lipophilicity: The CF₃ group is highly lipophilic, which can improve a drug's ability to penetrate cellular membranes and cross the blood-brain barrier.[1][4] This property is crucial for targeting intracellular proteins and receptors within the central nervous system.

-

Modulation of Physicochemical Properties: The strong electron-withdrawing nature of the CF₃ group can significantly alter the pKa of nearby functional groups, influencing a molecule's overall solubility, distribution, and binding interactions.[2]

-

Improved Binding Affinity: The CF₃ group can engage in favorable interactions within a protein's binding pocket, including hydrogen bonds and electrostatic interactions, leading to enhanced potency and selectivity.[1][4]

Due to these beneficial characteristics, the trifluoromethyl group is a common feature in a wide array of approved drugs and clinical candidates.[4][5]

Methyl 4-(trifluoromethyl)benzoate: A Versatile Synthetic Building Block

Methyl 4-(trifluoromethyl)benzoate is a readily available and versatile chemical intermediate that serves as a key starting material for incorporating the 4-(trifluoromethyl)phenyl moiety into more complex molecular architectures.[4][6] Its structure, featuring a stable trifluoromethyl group and a reactive methyl ester, makes it an ideal precursor for a variety of chemical transformations.[4]

| Property | Value | Reference |

| Molecular Formula | C₉H₇F₃O₂ | [7] |

| Molecular Weight | 204.15 g/mol | [7] |

| Appearance | Colorless to light yellow liquid | [4] |

| Boiling Point | 94-95 °C at 21 mmHg | |

| Density | 1.268 g/mL at 25 °C |

The primary utility of Methyl 4-(trifluoromethyl)benzoate in medicinal chemistry lies in its efficient conversion to other key functional groups, most notably hydrazides, which are precursors to a diverse range of bioactive heterocyclic compounds.

Core Application: Synthesis of 4-(Trifluoromethyl)benzohydrazide and its Bioactive Derivatives

A prominent application of Methyl 4-(trifluoromethyl)benzoate is in the synthesis of 4-(trifluoromethyl)benzohydrazide. This intermediate serves as a scaffold for the creation of hydrazones, a class of compounds known for a broad spectrum of biological activities.

Synthetic Workflow: From Ester to Bioactive Hydrazone

The conversion of Methyl 4-(trifluoromethyl)benzoate to bioactive hydrazones is a robust and efficient two-step process.

Caption: Synthetic workflow from Methyl 4-(trifluoromethyl)benzoate to bioactive hydrazones.

Experimental Protocol: Synthesis of 4-(Trifluoromethyl)benzohydrazide (1)

This protocol details the conversion of the starting methyl ester to the key hydrazide intermediate.[1][3]

Materials:

-

Methyl 4-(trifluoromethyl)benzoate

-

Hydrazine hydrate (80-95%)

-

Ethanol, absolute

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve Methyl 4-(trifluoromethyl)benzoate in a suitable amount of absolute ethanol.

-

Addition of Hydrazine Hydrate: To the stirred solution, add an excess of hydrazine hydrate. A typical molar ratio is 1:5 (ester to hydrazine hydrate).

-

Reflux: Heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. The product, 4-(trifluoromethyl)benzohydrazide, will often precipitate out of the solution.

-

Isolation and Purification: Collect the solid product by vacuum filtration. Wash the crystals with a small amount of cold ethanol to remove any unreacted starting material and impurities. The product can be further purified by recrystallization from a suitable solvent, such as ethanol or methanol.

The overall yield for this conversion is typically high, often approaching quantitative.[1][3]

Synthesis of Bioactive Hydrazones: Cholinesterase Inhibitors

The resulting 4-(trifluoromethyl)benzohydrazide can then be readily condensed with a variety of aldehydes and ketones to generate a library of hydrazones.[1][3] A study by Krátký et al. demonstrated the synthesis of a series of hydrazones derived from 4-(trifluoromethyl)benzohydrazide and their evaluation as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes relevant to the pathology of Alzheimer's disease.[1][3]

General Procedure for Hydrazone Synthesis:

-

In a suitable reaction vessel, dissolve 4-(trifluoromethyl)benzohydrazide (1 equivalent) in methanol.

-

Add the desired aldehyde or ketone (1.1 equivalents).

-

Reflux the mixture for 2 hours.

-

Cool the reaction mixture, and the resulting hydrazone product will typically precipitate.

-

Isolate the pure hydrazone by filtration, washing with cold methanol and diethyl ether.

Examples of Synthesized Hydrazones and their Cholinesterase Inhibitory Activity:

| Compound | R-group (from aldehyde) | AChE IC₅₀ (µM) | BuChE IC₅₀ (µM) | Reference |

| 2a | Phenyl | >100 | 881.1 | [1] |

| 2k | 4-Bromophenyl | 46.8 | 20.3 | [1] |

| 2l | 3-Bromophenyl | 51.5 | 19.1 | [1] |

| 2m | 2-Bromophenyl | 52.8 | 32.5 | [1] |

These results indicate that the hydrazones derived from Methyl 4-(trifluoromethyl)benzoate exhibit dual inhibition of both cholinesterase enzymes, with the position of the bromo-substituent on the phenyl ring influencing the inhibitory potency.[1]

Broader Applications and Future Perspectives

While the synthesis of hydrazones represents a well-documented application, the utility of Methyl 4-(trifluoromethyl)benzoate is not limited to this pathway. As a versatile intermediate, it can be employed in the synthesis of a wide range of fluorinated compounds for various medicinal chemistry applications.[4] The ester functionality can be hydrolyzed to the corresponding carboxylic acid, which can then be used in amide bond forming reactions to create more complex drug candidates.

The continued exploration of trifluoromethylated building blocks like Methyl 4-(trifluoromethyl)benzoate is crucial for the advancement of drug discovery. Its strategic use allows for the efficient incorporation of a key pharmacophore, enabling the fine-tuning of molecular properties to achieve desired therapeutic outcomes.

Conclusion

Methyl 4-(trifluoromethyl)benzoate is a valuable and versatile building block in medicinal chemistry. Its primary role as a precursor to 4-(trifluoromethyl)benzohydrazide provides a straightforward and efficient route to a diverse array of bioactive hydrazones, including promising cholinesterase inhibitors. The strategic incorporation of the 4-(trifluoromethyl)phenyl moiety, facilitated by this key intermediate, underscores the power of fluorine chemistry in modern drug design. Researchers and drug development professionals can leverage the synthetic accessibility and favorable properties of Methyl 4-(trifluoromethyl)benzoate to accelerate the discovery of novel and effective therapeutic agents.

References

-

NINGBO INNO PHARMCHEM CO.,LTD. Methyl 4-(trifluoromethyl)benzoate: A Key Intermediate for Advanced Synthesis and Pharmaceutical Development. [Link]

-

Krátký, M., Stěpánková, Š., Vinšová, J. (2020). Hydrazones of 4-(Trifluoromethyl)benzohydrazide as New Inhibitors of Acetyl- and Butyrylcholinesterase. Molecules, 25(10), 2389. [Link]

-

Krátký, M., Stěpánková, Š., Vinšová, J. (2020). Hydrazones of 4-(Trifluoromethyl)benzohydrazide as New Inhibitors of Acetyl- and Butyrylcholinesterase. PMC. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Advancing Organic Synthesis with Methyl 4-(trifluoromethyl)benzoate: A Versatile Intermediate. [Link]

-

Wechem. Design and biological activity of trifluoromethyl containing drugs. [Link]

-

Hovione. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. [Link]

-

Penning, T. D., et al. (1997). Synthesis and biological evaluation of the 1,5-diarylpyrazole class of cyclooxygenase-2 inhibitors: identification of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide (SC-58635, celecoxib). Journal of medicinal chemistry, 40(9), 1347–1365. [Link]

-

Journal of Biomedical Research & Environmental Sciences. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. [Link]

-

University of Pretoria. Improved batch and flow syntheses of the nonsteroidal anti-inflammatory COX-2 inhibitor celecoxib. [Link]

-

Zenodo. SYNTHESIS AND CHARACTERIZATION OF ISOMERS OF COX-2 INHIBITOR, CELECOXIB. [Link]

- Google P

- Google Patents.

-

PubMed. Inhibition of cyclooxygenase-2 expression by 4-trifluoromethyl derivatives of salicylate, triflusal, and its deacetylated metabolite, 2-hydroxy-4-trifluoromethylbenzoic acid. [Link]

-

ResearchGate. Synthesis of three F-18-labelled cyclooxygenase-2 (COX-2) inhibitors based on a pyrimidine scaffold. [Link]

- Google Patents. Synthesis method of 2,4-bi-(trifluoromethyl) benzylhydrazine.

-

PubMed. Design, synthesis and biological assessment of new selective COX-2 inhibitors including methyl sulfonyl moiety. [Link]

-

PubMed. Trifluoromethyl Benzoate: A Versatile Trifluoromethoxylation Reagent. [Link]

-

Taha, M., et al. (2014). Synthesis of 4-Methoxybenzoylhydrazones and Evaluation of Their Antiglycation Activity. Molecules, 19(9), 14567–14581. [Link]

-

PubChem. Methyl 4-(trifluoromethyl)benzoate. [Link]

-

ResearchGate. Synthesis, Characterization of new Hydrazone derivatives containing heterocyclic meioty. [Link]

-

ResearchGate. 1,2-Bis[4-(trifluoromethyl)benzylidene]hydrazine. [Link]

Sources

- 1. Hydrazones of 4-(Trifluoromethyl)benzohydrazide as New Inhibitors of Acetyl- and Butyrylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. nbinno.com [nbinno.com]

- 5. nbinno.com [nbinno.com]

- 6. nbinno.com [nbinno.com]

- 7. Methyl 4-(trifluoromethyl)benzoate | C9H7F3O2 | CID 520447 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Strategic Utility of Methyl 4-(trifluoromethyl)benzoate in Modern Organic Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 4-(trifluoromethyl)benzoate has emerged as a cornerstone building block in contemporary organic synthesis. Its unique electronic properties, conferred by the strongly electron-withdrawing trifluoromethyl group, render it a versatile precursor for a myriad of complex molecules, particularly in the realms of pharmaceutical and agrochemical development. This guide provides an in-depth analysis of the synthesis, characterization, and key synthetic transformations of methyl 4-(trifluoromethyl)benzoate, offering field-proven insights and detailed experimental protocols to empower researchers in leveraging its full synthetic potential.

Introduction: The Power of the Trifluoromethyl Group

The incorporation of fluorine-containing moieties into organic molecules is a widely employed strategy in medicinal chemistry to enhance metabolic stability, lipophilicity, and binding affinity.[1] The trifluoromethyl (CF₃) group, in particular, is a powerful modulator of a molecule's physicochemical properties. Methyl 4-(trifluoromethyl)benzoate, a readily available and stable liquid, serves as an invaluable scaffold for introducing the 4-(trifluoromethyl)phenyl motif into target structures.[2][3] Its ester functionality provides a reactive handle for a variety of chemical manipulations, making it a powerful tool for functional group transformations.[2]

Physicochemical Properties and Characterization

A thorough understanding of the physical and chemical properties of methyl 4-(trifluoromethyl)benzoate is crucial for its effective use in synthesis.

| Property | Value | Reference |

| Molecular Formula | C₉H₇F₃O₂ | [1] |

| Molecular Weight | 204.15 g/mol | [1] |

| Appearance | Colorless to light yellow liquid | [2] |

| Density | 1.268 g/mL at 25 °C | [1] |

| Melting Point | 13-14 °C | [1] |

| Boiling Point | 94-95 °C at 21 mmHg | [1] |

| Refractive Index | n20/D 1.451 | [1] |

Spectroscopic Data

¹H NMR (400 MHz, CDCl₃): δ 8.14 (d, J = 8.0 Hz, 2H), 7.68 (d, J = 8.0 Hz, 2H), 3.94 (s, 3H) ppm.

¹³C NMR (100 MHz, CDCl₃): δ 165.9, 134.5 (q, J = 33 Hz), 133.5, 130.1, 125.5 (q, J = 4 Hz), 123.8 (q, J = 271 Hz), 52.6 ppm.

¹⁹F NMR (376 MHz, CDCl₃): δ -63.21 (s, 3F) ppm.

Core Synthetic Transformations

Methyl 4-(trifluoromethyl)benzoate is a versatile substrate for a range of fundamental organic reactions, allowing for its conversion into other key synthetic intermediates.

Hydrolysis to 4-(Trifluoromethyl)benzoic Acid

The hydrolysis of the methyl ester to the corresponding carboxylic acid is a fundamental transformation that opens up further synthetic avenues, such as amide bond formation. This reaction is typically carried out under basic conditions.

Experimental Protocol: Base-Catalyzed Hydrolysis

-

In a round-bottom flask equipped with a reflux condenser, dissolve methyl 4-(trifluoromethyl)benzoate (1.0 eq) in a mixture of methanol and water.

-

Add sodium hydroxide (2.0-3.0 eq) to the solution.

-

Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and remove the methanol under reduced pressure.

-

Acidify the aqueous residue with concentrated hydrochloric acid until a white precipitate forms.

-

Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield 4-(trifluoromethyl)benzoic acid.

Reduction to (4-(Trifluoromethyl)phenyl)methanol

The reduction of the ester to the corresponding benzyl alcohol provides another key intermediate for subsequent reactions, such as oxidation to the aldehyde or conversion to a benzylic halide. Strong hydride reducing agents like lithium aluminum hydride (LiAlH₄) are typically employed for this transformation.[4][5]

Experimental Protocol: Reduction with LiAlH₄

Caution: Lithium aluminum hydride reacts violently with water. All glassware must be thoroughly dried, and the reaction must be conducted under an inert atmosphere (e.g., nitrogen or argon).

-

To a flame-dried, three-necked flask equipped with a dropping funnel, reflux condenser, and nitrogen inlet, add a suspension of LiAlH₄ (1.5-2.0 eq) in anhydrous tetrahydrofuran (THF).

-

Cool the suspension to 0 °C using an ice bath.

-

Dissolve methyl 4-(trifluoromethyl)benzoate (1.0 eq) in anhydrous THF and add it dropwise to the LiAlH₄ suspension via the dropping funnel, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then gently reflux for a period monitored by TLC.

-

Cool the reaction mixture to 0 °C and carefully quench the excess LiAlH₄ by the sequential, dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water (Fieser workup).[6]

-

Filter the resulting granular precipitate and wash it thoroughly with THF or diethyl ether.

-

Combine the organic filtrates, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford (4-(trifluoromethyl)phenyl)methanol.

Application in Palladium-Catalyzed Cross-Coupling Reactions

The aromatic ring of methyl 4-(trifluoromethyl)benzoate and its derivatives can participate in various palladium-catalyzed cross-coupling reactions, which are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of biaryl compounds.[7] While methyl 4-(trifluoromethyl)benzoate itself is not typically used as the halide component, its derivatives, such as the corresponding aryl halides, are excellent substrates. The electron-withdrawing nature of the trifluoromethyl group can influence the reactivity of the aryl halide in the catalytic cycle.

Conceptual Workflow: Suzuki-Miyaura Coupling

Caption: Conceptual workflow of a Suzuki-Miyaura cross-coupling reaction.

Heck Reaction

The Heck reaction enables the formation of substituted alkenes through the palladium-catalyzed coupling of an aryl halide with an alkene.[8][9] Derivatives of methyl 4-(trifluoromethyl)benzoate can be employed as the aryl halide component in this reaction, leading to the synthesis of trifluoromethyl-substituted stilbenes and related compounds.[10]

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines from aryl halides and amines, catalyzed by palladium complexes.[11][12] This reaction is particularly relevant as 4-(trifluoromethyl)aniline, a key intermediate in the synthesis of several pharmaceuticals, can be prepared via this methodology or, more commonly, serves as a precursor that can be coupled with other aryl halides.

Application in the Synthesis of Active Pharmaceutical Ingredients (APIs) and Agrochemicals

Methyl 4-(trifluoromethyl)benzoate and its direct derivatives are crucial starting materials or intermediates in the synthesis of several important commercial products.

Sorafenib (Nexavar®)

Sorafenib is a multi-kinase inhibitor used in the treatment of advanced renal cell carcinoma and hepatocellular carcinoma.[13][14] The synthesis of Sorafenib involves the coupling of 4-aminophenol with a picolinamide derivative, followed by reaction with 4-chloro-3-(trifluoromethyl)phenyl isocyanate.[14] The latter is synthesized from 4-chloro-3-(trifluoromethyl)aniline, which can be derived from precursors related to 4-(trifluoromethyl)benzoic acid.

Simplified Retrosynthetic Analysis of Sorafenib

Caption: Simplified retrosynthesis of the drug Sorafenib.

Leflunomide (Arava®)

Leflunomide is an immunomodulatory drug used to treat rheumatoid arthritis. Its synthesis involves the acylation of 4-(trifluoromethyl)aniline with 5-methylisoxazole-4-carbonyl chloride.[11][15][16] 4-(Trifluoromethyl)aniline is a key starting material, which is synthetically accessible from 4-(trifluoromethyl)benzoic acid derivatives.

Agrochemicals

The 4-(trifluoromethyl)phenyl moiety is also present in a number of modern agrochemicals. For instance, the fungicide Bixafen contains this structural unit, which is introduced during the synthesis, often via a Suzuki coupling reaction.[17][18] Similarly, the insecticide Fipronil features a 2,6-dichloro-4-(trifluoromethyl)phenyl group, highlighting the importance of this substituted aniline in the agrochemical industry.[19][20]

Conclusion

Methyl 4-(trifluoromethyl)benzoate is a versatile and highly valuable building block in organic synthesis. Its strategic importance lies in the combination of a reactive ester handle and the influential trifluoromethyl group on an aromatic scaffold. This guide has detailed its fundamental properties, key chemical transformations with explicit protocols, and its role in the synthesis of complex, high-value molecules such as pharmaceuticals and agrochemicals. For the modern synthetic chemist, a comprehensive understanding of the reactivity and applications of methyl 4-(trifluoromethyl)benzoate is essential for the efficient design and execution of innovative synthetic strategies.

References

-

SUN Min, WEI Hong-to, CI Jin, JI Min. Synthesis of Sorafenib. Chinese Pharmaceutical Journal, 2009, 44(05): 394-396.

-

Quick Company. Novel Process For The Preparation Of Sorafenib.

-

University of Oxford. Experiment 5 Reductions with Lithium Aluminium Hydride.

-

Organic Syntheses. 2 - Organic Syntheses Procedure.

-

Fan, T., Meng, W. D., & Zhang, X. (2017). Palladium-catalyzed Heck-type reaction of secondary trifluoromethylated alkyl bromides. Beilstein Journal of Organic Chemistry, 13, 2610–2616.

-

Benchchem. An In-depth Technical Guide to the Synthesis and Purification of Leflunomide for Research Applications.

-

Solanki, P. V., Uppelli, S. B., Padaki, S. A., Anekal, D., Dahale, S. B., Bembalkar, S. R., & Mathad, V. T. (2015). A Facile Approach for the Synthesis of Highly Pure Immunomodulator Drugs-Leflunomide and Teriflunomide: A Robust Strategy to Control Impurities. World Journal of Pharmaceutical Sciences, 3(9), 1747-1948.

-

Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. Global Scientific Journal, 8(5), 1836-1850.

-

Google Patents. US6723855B2 - Method for synthesizing leflunomide.

-

Solanki, P. V., et al. (2015). A Facile Approach for the Synthesis of Highly Pure Immunomodulator Drugs- Leflunomide and Teriflunomide: A Robust Strategy to Control Impurities. ResearchGate.

-

Yin, J., & Buchwald, S. L. (2000). Palladium-Catalyzed Intermolecular Coupling of Aryl Halides and Amides. Organic Letters, 2(8), 1101–1104.

-

Organic Synthesis. Sodium Borohydride (NaBH4) Reduction.

-

NINGBO INNO PHARMCHEM CO.,LTD. Methyl 4-(trifluoromethyl)benzoate: A Key Intermediate for Advanced Synthesis and Pharmaceutical Development.

-

Organic Chemistry Portal. LAH, Lithium aluminum hydride, Lithium tetrahydridoaluminate.

-

Wikipedia. Buchwald–Hartwig amination.

-

Gevorgyan, A., et al. (2021). Improved Buchwald–Hartwig Amination by the Use of Lipids and Lipid Impurities. ResearchGate.

-

Wikipedia. Heck reaction.

-

Organic Chemistry Portal. Heck Reaction.

-

YouTube. Hydrolysis of Methyl Benzoate - Lab Demo.

-

Hainzl, D., Cole, L. M., & Casida, J. E. (1998). Fipronil insecticide: Novel photochemical desulfinylation with retention of neurotoxicity. Proceedings of the National Academy of Sciences, 95(18), 10529–10533.

-

Benchchem. Application Note and Experimental Protocol: Suzuki-Miyaura Coupling of 4-Fluorobenzoic Acid.

-

Sigma-Aldrich. Methyl 4-(trifluoromethyl)benzoate 99 2967-66-0.

-

NINGBO INNO PHARMCHEM CO.,LTD. Advancing Organic Synthesis with Methyl 4-(trifluoromethyl)benzoate: A Versatile Intermediate.

-

Master Organic Chemistry. Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives.

-

Master Organic Chemistry. Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry.

-

University of Rochester. Workup: Aluminum Hydride Reduction.

-

Saeed, A., Larik, F. A., & Channar, P. A. (2016). Recent synthetic approaches to fipronil, a super-effective and safe pesticide. ResearchGate.

-

Synthesis, characterization and bioactivity of Fipronil derivatives as a lead for new insecticide. Journal of Saudi Chemical Society, 20(Supplement 1), S442-S448.

-

Svobodová, L., et al. (2019). Preparation of Synthetic and Natural Derivatives of Flavonoids Using Suzuki–Miyaura Cross-Coupling Reaction. MDPI.

-

Babu, G. S., & Perumal, P. T. (2000). Sodium borohydride reduction of aromatic carboxylic acids via methyl esters. Journal of Chemical Sciences, 112, 187-190.

-

Google Patents. Bixafen - NL350053I2.

-

Google Patents. US8507693B2 - Process for synthesis of fipronil.

-

Google Patents. WO2011107998A1 - Process for synthesis of fipronil.

-

Kwong, F. Y., & Buchwald, S. L. (2002). Suzuki–Miyaura Cross-Coupling of Aryl Carbamates and Sulfamates: Experimental and Computational Studies. Journal of the American Chemical Society, 124(48), 14285-14294.

-

Google Patents. AU2022336652A1 - A process for preparation of bixafen.

Sources

- 1. nbinno.com [nbinno.com]

- 2. research.rug.nl [research.rug.nl]

- 3. nbinno.com [nbinno.com]

- 4. ch.ic.ac.uk [ch.ic.ac.uk]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Workup [chem.rochester.edu]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. CN107417518A - To trifluoromethylbenzoic acid synthetic method between a kind of neighbour - Google Patents [patents.google.com]

- 10. beilstein-journals.org [beilstein-journals.org]

- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 12. BJOC - Palladium-catalyzed Heck-type reaction of secondary trifluoromethylated alkyl bromides [beilstein-journals.org]

- 13. guidechem.com [guidechem.com]

- 14. 4-(Trifluoromethyl)benzoic acid synthesis - chemicalbook [chemicalbook.com]

- 15. medchemexpress.com [medchemexpress.com]

- 16. Buchwald-Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. NL350053I2 - Bixafen - Google Patents [patents.google.com]

- 18. AU2022336652A1 - A process for preparation of bixafen - Google Patents [patents.google.com]

- 19. Fipronil insecticide: Novel photochemical desulfinylation with retention of neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

Solubility Profile of Methyl 4-(trifluoromethyl)benzoate: A Guide to Prediction, Determination, and Application

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 4-(trifluoromethyl)benzoate is a pivotal intermediate in the synthesis of pharmaceuticals and advanced materials, prized for the unique chemical properties imparted by its trifluoromethyl group[1]. A thorough understanding of its solubility in organic solvents is fundamental to its effective use, influencing reaction kinetics, purification strategies, and formulation development. This guide provides a comprehensive overview of the theoretical principles governing the solubility of this compound, a robust experimental protocol for its quantitative determination, and a predictive framework based on Hansen Solubility Parameters (HSP) to streamline solvent selection.

Introduction and Physicochemical Profile

The utility of a synthetic building block like methyl 4-(trifluoromethyl)benzoate is intrinsically linked to its behavior in solution. Selecting an appropriate solvent is the first critical step in designing a synthetic route, ensuring reactants are in the proper phase to interact. For downstream processes, such as crystallization and chromatography, solubility dictates product yield, purity, and scalability.

The molecule's structure—an aromatic ester functional group combined with a highly electronegative trifluoromethyl group—results in a unique electronic and steric profile that governs its interactions with solvent molecules. Before exploring its solubility, it is essential to understand its fundamental physicochemical properties, summarized in Table 1.

Table 1: Physicochemical Properties of Methyl 4-(trifluoromethyl)benzoate

| Property | Value | Reference(s) |

| CAS Number | 2967-66-0 | [2] |

| Molecular Formula | C₉H₇F₃O₂ | [3] |

| Molecular Weight | 204.15 g/mol | [2] |

| Appearance | Clear colorless to pale yellow liquid | [4] |

| Melting Point | 13-14 °C | [3] |

| Boiling Point | 94-95 °C at 21 mmHg | [3] |

| Density | 1.268 g/mL at 25 °C | [2] |

| Refractive Index (n20/D) | 1.451 |

Theoretical Framework: Predicting Solubility

While empirical testing is the gold standard, theoretical models provide a powerful predictive tool for initial solvent screening, saving time and resources. The principle of "like dissolves like" is a useful qualitative guideline: solvents with a polarity similar to the solute are likely to be effective[5]. Methyl 4-(trifluoromethyl)benzoate possesses both polar (ester group) and nonpolar (aromatic ring) characteristics, with the trifluoromethyl group adding a unique electronic dimension. For a more quantitative prediction, we turn to Hansen Solubility Parameters (HSP).

Hansen Solubility Parameters (HSP)

HSP theory posits that the total cohesive energy of a substance can be divided into three components: dispersion forces (δD), polar forces (δP), and hydrogen bonding forces (δH)[6]. The guiding principle is that substances with similar HSP values are likely to be miscible. The distance (Ra) between two substances in the three-dimensional Hansen space is a measure of their affinity and can be calculated using the following equation:

Disclaimer: These HSP values are estimations for predictive purposes and should be validated experimentally.

Table 2: Estimated Hansen Solubility Parameters for Methyl 4-(trifluoromethyl)benzoate and Calculated Distances (Ra) for Common Solvents

| Substance | δD (MPa½) | δP (MPa½) | δH (MPa½) | Ra (Predicted Affinity) | Predicted Solubility |

| Methyl 4-(trifluoromethyl)benzoate (Est.) | 18.5 | 7.5 | 5.0 | - | Solute |

| n-Hexane | 14.9 | 0.0 | 0.0 | 11.0 | Poor |

| Toluene | 18.0 | 1.4 | 2.0 | 6.8 | Good |

| Dichloromethane | 17.0 | 7.3 | 7.1 | 4.0 | Good |

| Ethyl Acetate | 15.8 | 5.3 | 7.2 | 4.8 | Good |

| Acetone | 15.5 | 10.4 | 7.0 | 5.3 | Good |

| Ethanol | 15.8 | 8.8 | 19.4 | 15.0 | Poor |

| Methanol | 14.7 | 12.3 | 22.3 | 18.5 | Poor |

| Water | 15.5 | 16.0 | 42.3 | 39.0 | Insoluble |

Note: Solvent HSP values are sourced from established databases. The Ra value represents the calculated distance to the estimated solute HSPs.

These predictions align with qualitative observations, which note that the compound is slightly soluble in methanol and soluble in more moderately polar solvents like chloroform[9]. The calculations suggest that solvents like toluene, dichloromethane, ethyl acetate, and acetone are excellent candidates for solubilizing methyl 4-(trifluoromethyl)benzoate, while highly nonpolar (hexane) or highly protic (ethanol, methanol, water) solvents are less suitable.

Sources

- 1. nbinno.com [nbinno.com]

- 2. Methyl 4-(trifluoromethyl)benzoate 99 2967-66-0 [sigmaaldrich.com]

- 3. chembk.com [chembk.com]

- 4. Methyl 4-(trifluoromethyl)benzoate, 98% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 5. Solvent Miscibility Table [sigmaaldrich.com]

- 6. Hansen solubility parameter - Wikipedia [en.wikipedia.org]

- 7. Pencil and Paper Estimation of Hansen Solubility Parameters - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. METHYL 4-(TRIFLUOROMETHOXY)BENZOATE CAS#: 780-31-4 [amp.chemicalbook.com]

A Senior Application Scientist's Guide to Sourcing and Qualifying Methyl 4-(trifluoromethyl)benzoate for Research and Drug Development

For researchers, medicinal chemists, and professionals in drug development, the procurement of high-purity chemical intermediates is a critical, yet often underestimated, determinant of project success. The quality and reliability of starting materials directly impact reaction efficiency, impurity profiles, and ultimately, the integrity of downstream biological data. This guide provides an in-depth technical overview of Methyl 4-(trifluoromethyl)benzoate, a key building block in modern medicinal chemistry, focusing on the practical aspects of sourcing, supplier qualification, and in-house quality control.

Introduction: The Significance of Methyl 4-(trifluoromethyl)benzoate in Medicinal Chemistry

Methyl 4-(trifluoromethyl)benzoate (CAS No. 2967-66-0) is a versatile reagent widely employed in the synthesis of complex organic molecules.[1] Its utility stems from the presence of the trifluoromethyl (CF3) group, which can profoundly influence the physicochemical and pharmacological properties of a target molecule. The incorporation of a CF3 group can enhance metabolic stability, increase lipophilicity, and modulate the acidity or basicity of nearby functional groups, making it a valuable moiety in drug design.[1]

This compound serves as a crucial intermediate in the synthesis of novel pharmaceutical agents and advanced materials.[1] Its unique structure, featuring both a trifluoromethyl group and an ester functionality on a benzoate core, allows for a variety of chemical transformations.[1]

The Commercial Landscape: Identifying and Selecting a Supplier

A multitude of chemical suppliers offer Methyl 4-(trifluoromethyl)benzoate, ranging from large, multinational corporations to smaller, specialized chemical synthesis labs. The selection of a supplier should be a carefully considered process, weighing factors such as purity, available documentation, cost, and supply chain reliability.

Major Commercial Suppliers: A Comparative Overview

The following table provides a snapshot of offerings from several prominent suppliers. It is important to note that stock status, pricing, and lead times are subject to change and should be verified directly with the supplier.

| Supplier | Product Number (Example) | Purity | Available Quantities | Key Documentation |

| Sigma-Aldrich (Merck) | 333441 | 99% | 5g, 25g, 100g | Certificate of Analysis (CoA), Safety Data Sheet (SDS) |

| Thermo Fisher Scientific | A15400 | ≥97.5% (GC) | 5g, 25g, 100g | Specification Sheet, SDS |

| Matrix Scientific | 001105 | 97% | 1g, 5g, 25g, 100g, 500g | CoA available on request, SDS |

| Oakwood Chemical | 006842 | 98% | 1g, 10g, 25g, 100g | CoA, SDS |

| INDOFINE Chemical Company | 21-171 | 98% | Inquire for sizes | CoA, MSDS |

Note: This table is for illustrative purposes. Researchers should always consult the supplier's website for the most current product information.

Key Considerations for Supplier Qualification:

-

Purity and Impurity Profile: For drug development applications, a high purity of ≥98% is generally recommended. Scrutinize the Certificate of Analysis (CoA) for information on the analytical methods used for purity determination (e.g., GC, NMR) and the presence of any specified impurities.

-

Documentation and Traceability: Reputable suppliers will readily provide a batch-specific CoA and a comprehensive Safety Data Sheet (SDS). For GMP or other regulated environments, inquire about the supplier's quality management system and their ability to provide documentation for traceability.

-

Consistency and Reliability: For long-term projects, it is crucial to partner with a supplier who can ensure batch-to-batch consistency. Inquire about their manufacturing processes and quality control procedures.

-

Technical Support: A supplier with a knowledgeable technical support team can be an invaluable resource for addressing questions about product specifications, handling, and potential applications.

In-House Quality Control: Verifying the Integrity of Procured Material

While a supplier's CoA provides a baseline for quality, it is prudent for research organizations to perform their own in-house quality control on incoming batches of critical reagents. This not only verifies the supplier's claims but also ensures the material has not degraded during transit or storage.

Recommended Analytical Techniques for Quality Control:

-

Gas Chromatography-Mass Spectrometry (GC-MS): This is the gold standard for assessing the purity of volatile and semi-volatile compounds like Methyl 4-(trifluoromethyl)benzoate. It provides both quantitative information on purity and qualitative information for identifying potential impurities.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H, 13C, and 19F NMR are powerful tools for confirming the structure of the compound and identifying any structural isomers or impurities. The 19F NMR is particularly useful for confirming the presence and chemical environment of the trifluoromethyl group.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can be used to confirm the presence of key functional groups, such as the ester carbonyl (C=O) and the C-F bonds of the trifluoromethyl group.

Experimental Protocol: Purity Assessment by GC-MS

Objective: To determine the purity of a commercial sample of Methyl 4-(trifluoromethyl)benzoate and identify any potential volatile impurities.

Materials:

-

Methyl 4-(trifluoromethyl)benzoate sample

-

Dichloromethane (DCM), HPLC grade or equivalent

-

Volumetric flasks and pipettes

-

GC-MS instrument with a suitable capillary column (e.g., a non-polar or medium-polarity column)

Procedure:

-

Sample Preparation:

-

Accurately weigh approximately 10 mg of the Methyl 4-(trifluoromethyl)benzoate sample into a 10 mL volumetric flask.

-

Dissolve the sample in dichloromethane and dilute to the mark. This will give a stock solution of approximately 1 mg/mL.

-

Prepare a working solution by diluting the stock solution 1:100 with dichloromethane to a final concentration of approximately 10 µg/mL.

-

-

GC-MS Instrumentation and Conditions:

-

Injector: Split/splitless injector, operated in split mode (e.g., 50:1 split ratio) at 250 °C.

-

Column: A 30 m x 0.25 mm ID x 0.25 µm film thickness column (e.g., HP-5MS or equivalent).

-

Oven Program: Start at 50 °C for 2 minutes, then ramp to 250 °C at a rate of 15 °C/min, and hold for 5 minutes.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Mass Spectrometer: Electron ionization (EI) at 70 eV, scanning from m/z 40 to 400.

-

-

Data Analysis:

-

Integrate the peaks in the total ion chromatogram (TIC).

-

Calculate the purity of the Methyl 4-(trifluoromethyl)benzoate by determining the area percentage of the main peak relative to the total area of all peaks.

-

Identify any significant impurity peaks by comparing their mass spectra to a spectral library (e.g., NIST).

-

Synthesis of Methyl 4-(trifluoromethyl)benzoate: A Standard Laboratory Procedure

For researchers who wish to synthesize this compound in-house or require a deeper understanding of its formation, the Fischer esterification of 4-(trifluoromethyl)benzoic acid is a common and reliable method.

Fischer Esterification of 4-(Trifluoromethyl)benzoic Acid

Reaction Scheme:

Materials:

-

4-(Trifluoromethyl)benzoic acid

-

Methanol, anhydrous

-

Concentrated sulfuric acid

-

Dichloromethane

-

Saturated sodium bicarbonate solution

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate

-

Round-bottom flask, reflux condenser, separatory funnel, and distillation apparatus

Procedure:

-

To a round-bottom flask, add 4-(trifluoromethyl)benzoic acid (1.0 eq) and an excess of anhydrous methanol (e.g., 10-20 eq).

-

Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq).

-

Equip the flask with a reflux condenser and heat the mixture to reflux for 4-6 hours. The reaction can be monitored by TLC or GC.

-

After cooling to room temperature, remove the excess methanol under reduced pressure.

-

Dissolve the residue in dichloromethane and transfer it to a separatory funnel.

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid), and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

The crude Methyl 4-(trifluoromethyl)benzoate can be purified by vacuum distillation.

Handling, Storage, and Safety

Methyl 4-(trifluoromethyl)benzoate is a combustible liquid and can cause skin and eye irritation.[2] It is important to handle this chemical in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from heat, sparks, and open flames.

Conclusion

The successful use of Methyl 4-(trifluoromethyl)benzoate in research and drug development hinges on the careful selection of a reliable commercial supplier and the implementation of robust in-house quality control measures. By understanding the commercial landscape, critically evaluating supplier documentation, and having the capability to independently verify the purity and identity of the material, researchers can mitigate the risks associated with poor quality reagents and ensure the integrity of their scientific endeavors. This guide provides a framework for these essential practices, empowering scientists to make informed decisions and advance their research with confidence.

Visualizations

Caption: A logical workflow for qualifying commercial chemical suppliers.

Caption: A typical workflow for in-house quality control analysis.

References

-

Oakwood Chemical. Methyl 4-(trifluoromethyl)benzoate. [Link]

-

INDOFINE Chemical Company. METHYL-4-(TRIFLUOROMETHYL)BENZOATE. [Link]

-

PubChem. Methyl 4-(trifluoromethyl)benzoate. [Link]

-

Royal Society of Chemistry. Supporting Information. [Link]

-

University of Michigan. Lab5 procedure esterification. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Methyl 4-(trifluoromethyl)benzoate: A Key Intermediate for Advanced Synthesis and Pharmaceutical Development. [Link]

-

MDPI. Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. [Link]

-

PrepChem.com. Synthesis of 4-trifluoromethylbenzoyl chloride. [Link]

- Google Patents. CN107417518A - To trifluoromethylbenzoic acid synthetic method between a kind of neighbour.

- Google Patents. US4500471A - Preparation of trifluoromethyl-benzoyl halides.

- Google Patents. CN102351704A - Method for synthesizing methyl 3-(trifluoromethyl)

-

University of California, Davis. esterification of benzoic acid to methyl benzoate. [Link]

-

Science Learning Center. Experiment : Esterification: The Synthesis of Methyl Benzoat ee. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Methyl 4-(trifluoromethyl)benzoate: A Key Intermediate for Advanced Synthesis and Pharmaceutical Development. [Link]

Sources

An In-depth Technical Guide to the Stability and Storage of Methyl 4-(trifluoromethyl)benzoate

Introduction: Understanding Methyl 4-(trifluoromethyl)benzoate

Methyl 4-(trifluoromethyl)benzoate (CAS No: 2967-66-0) is an important fluorinated building block in organic synthesis, frequently utilized in the development of pharmaceuticals and agrochemicals.[1][2] Its chemical structure, featuring a methyl ester and a trifluoromethyl group on a benzene ring, imparts specific properties that are crucial for its application but also dictate its stability and handling requirements. The trifluoromethyl group, a strong electron-withdrawing moiety, significantly influences the reactivity of the aromatic ring and the ester functional group.[3][4] This guide provides a comprehensive overview of the chemical stability, optimal storage conditions, and potential degradation pathways of Methyl 4-(trifluoromethyl)benzoate, offering field-proven insights for researchers, scientists, and drug development professionals to ensure its integrity and safe handling.

Physicochemical Properties and Intrinsic Stability

A thorough understanding of the physicochemical properties of a compound is fundamental to predicting its stability and defining appropriate storage conditions.

| Property | Value | Source |

| Molecular Formula | C₉H₇F₃O₂ | PubChem[2] |

| Molecular Weight | 204.15 g/mol | PubChem[2] |

| Appearance | Clear, colorless to pale yellow liquid | Thermo Scientific[5] |

| Melting Point | 13-14 °C (lit.) | Sigma-Aldrich[1], ChemBK[6] |

| Boiling Point | 94-95 °C at 21 mmHg (lit.) | Sigma-Aldrich[1], ChemBK[6] |

| Density | 1.268 g/mL at 25 °C (lit.) | Sigma-Aldrich[1], ChemBK[6] |

| Flash Point | 82 °C (179.6 °F) - closed cup | Sigma-Aldrich[1] |

| Refractive Index | n20/D 1.451 (lit.) | Sigma-Aldrich[1] |

The intrinsic stability of Methyl 4-(trifluoromethyl)benzoate is largely governed by two key structural features: the ester linkage and the trifluoromethyl group.

-

Ester Functional Group: The ester group is the primary site of potential hydrolytic degradation. This reaction, which cleaves the ester bond to form 4-(trifluoromethyl)benzoic acid and methanol, can be catalyzed by both acids and bases.[7][8]

-

Trifluoromethyl Group: The C-F bond is one of the strongest in organic chemistry, making the trifluoromethyl group exceptionally stable under most conditions.[9] It is resistant to chemical, thermal, and photochemical degradation.[9] This high stability is a key reason for its prevalence in medicinal chemistry. However, under very harsh conditions, such as in the presence of superacids, protolytic defluorination can occur.[10] A study on high-temperature hydrolysis of methyl p-trifluoromethylbenzoate in a dilute alkaline solution also indicated partial hydrolysis of the trifluoromethyl group to a carboxylic acid, though this occurs under extreme conditions (200–300 °C).[11]

Overall, under normal laboratory conditions, Methyl 4-(trifluoromethyl)benzoate is considered a stable compound.[12][13]

Degradation Pathways and Incompatibilities

To ensure the long-term integrity of Methyl 4-(trifluoromethyl)benzoate, it is crucial to understand the chemical reactions that can lead to its degradation. These pathways are directly linked to its material incompatibilities.

Primary Degradation Pathway: Hydrolysis

The most significant degradation pathway for Methyl 4-(trifluoromethyl)benzoate is the hydrolysis of its ester functional group.

-

Base-Catalyzed Hydrolysis (Saponification): This is a critical incompatibility to consider. In the presence of bases (e.g., sodium hydroxide, potassium hydroxide, amines), the ester undergoes saponification.[12] The hydroxide ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This reaction is typically rapid and irreversible, yielding the corresponding carboxylate salt (potassium or sodium 4-(trifluoromethyl)benzoate) and methanol.[7][14] For this reason, Methyl 4-(trifluoromethyl)benzoate must be stored away from all basic substances.[12][13]

-

Acid-Catalyzed Hydrolysis: In the presence of strong acids and water, the ester can undergo acid-catalyzed hydrolysis. This reaction is the reverse of Fischer esterification and is typically an equilibrium process.[7] While less aggressive than base-catalyzed hydrolysis, prolonged exposure to acidic conditions, especially at elevated temperatures, can lead to the formation of 4-(trifluoromethyl)benzoic acid and methanol.

Caption: Primary hydrolytic degradation pathways for Methyl 4-(trifluoromethyl)benzoate.

Other Incompatibilities and Hazards

-

Strong Oxidizing Agents: Contact with strong oxidizing agents should be avoided as it can lead to exothermic reactions, potentially compromising the integrity of the container and the compound.[12]

-